

physical and chemical properties of sodium octanesulfonate for research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Sodium octanesulfonate*

Cat. No.: *B105315*

[Get Quote](#)

Sodium Octanesulfonate: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physical and chemical properties of **sodium octanesulfonate**, a versatile anionic surfactant and ion-pairing agent. This document details its core characteristics, experimental protocols for its use and characterization, and visual representations of its functional mechanisms, making it an essential resource for researchers in analytical chemistry, biochemistry, and pharmaceutical development.

Core Physical and Chemical Properties

Sodium octanesulfonate is a white to off-white crystalline solid, available in both anhydrous and monohydrate forms.^[1] It is an organosulfur compound widely utilized for its surfactant properties and as an ion-pairing reagent in chromatography.^{[1][2]}

Quantitative Data Summary

The physical and chemical properties of **sodium octanesulfonate** are summarized in the tables below for easy reference and comparison.

Table 1: Physical and Chemical Properties of Sodium 1-Octanesulfonate (Anhydrous)

Property	Value	Source
Chemical Formula	C ₈ H ₁₇ NaO ₃ S	[3][4]
Molecular Weight	216.27 g/mol	[3]
Appearance	White to off-white crystalline solid/powder	[1][2]
Melting Point	>300 °C	[5][6][7]
Solubility in Water	Soluble, yielding a clear, colorless solution. [1][8] H ₂ O: 1 M at 20°C [1][7]; 0.1 g/mL [6]	[1][6][7][8]
pH	5.5 - 7.5 (100 g/L in H ₂ O at 20°C)	[1][4][7]
Bulk Density	345 kg/m ³	[7]
Stability	Stable under normal conditions. Incompatible with strong oxidizing agents.	[1]

Table 2: Physical and Chemical Properties of Sodium 1-Octanesulfonate (Monohydrate)

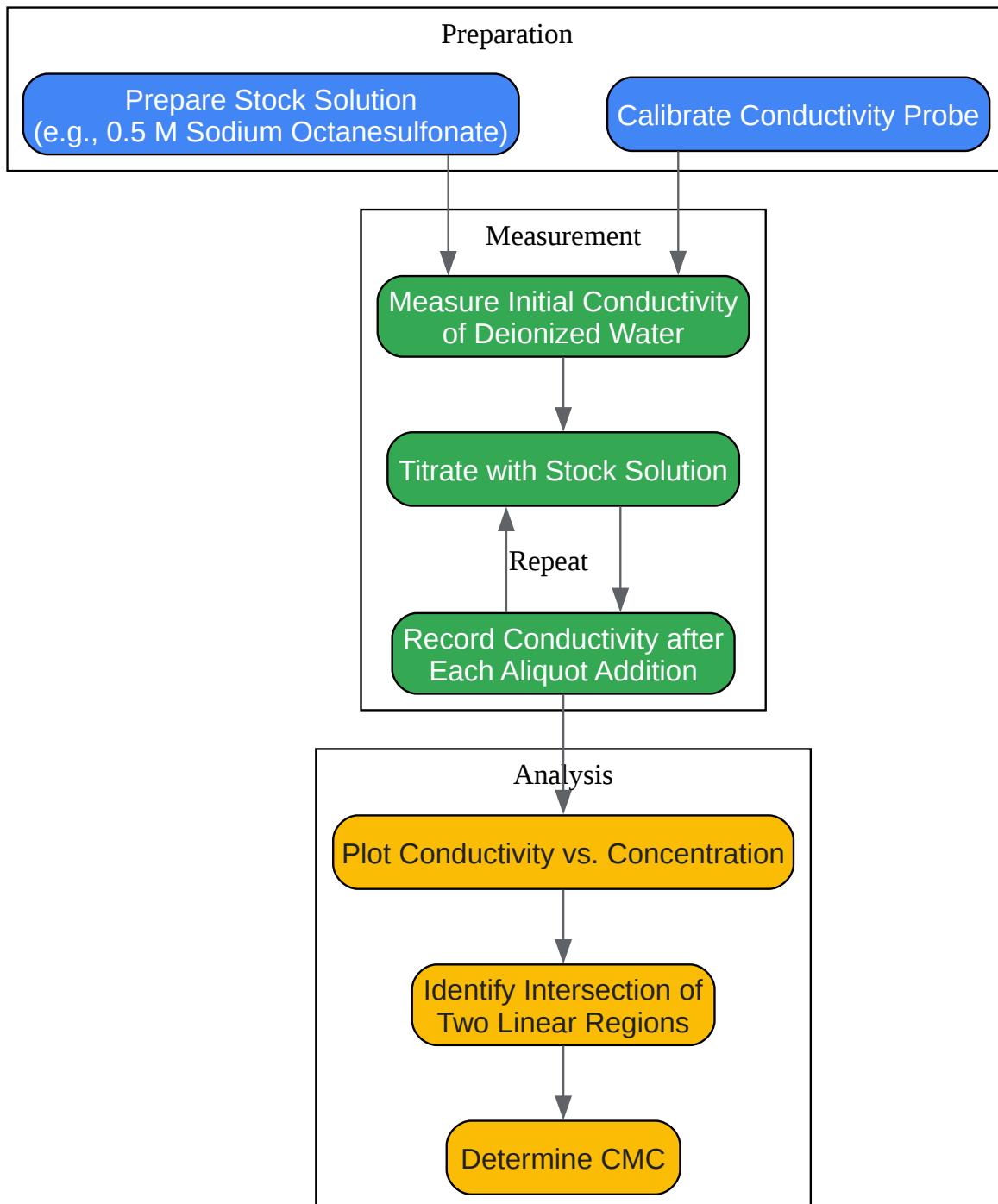
Property	Value	Source
Chemical Formula	CH ₃ (CH ₂) ₇ SO ₃ Na · H ₂ O	[9]
Molecular Weight	234.29 g/mol	[9][10]
Appearance	White crystalline powder/sheets	[6]
Melting Point	≥300 °C	[6][9]
Solubility in Water	Soluble. H ₂ O: 0.1 g/mL, clear, colorless.	[6]

Surfactant Properties and Critical Micelle Concentration (CMC)

As an amphiphilic molecule, **sodium octanesulfonate** exhibits surfactant properties, reducing the surface tension of aqueous solutions.[\[11\]](#) A key parameter for any surfactant is its Critical Micelle Concentration (CMC), the concentration at which surfactant molecules begin to form micelles.[\[12\]](#)

While a definitive, experimentally determined CMC value for sodium 1-octanesulfonate is not readily available in the surveyed literature, the CMC for the closely related sodium octyl sulfate is reported to be 0.13 M.[\[12\]](#) Given the structural similarity (sulfonate vs. sulfate head group), the CMC of **sodium octanesulfonate** is expected to be in a similar molar range.

Experimental Protocols


Determination of Critical Micelle Concentration (CMC)

The CMC of **sodium octanesulfonate** can be determined experimentally using techniques that measure changes in the physical properties of the solution as a function of surfactant concentration. Common methods include conductometry and tensiometry.

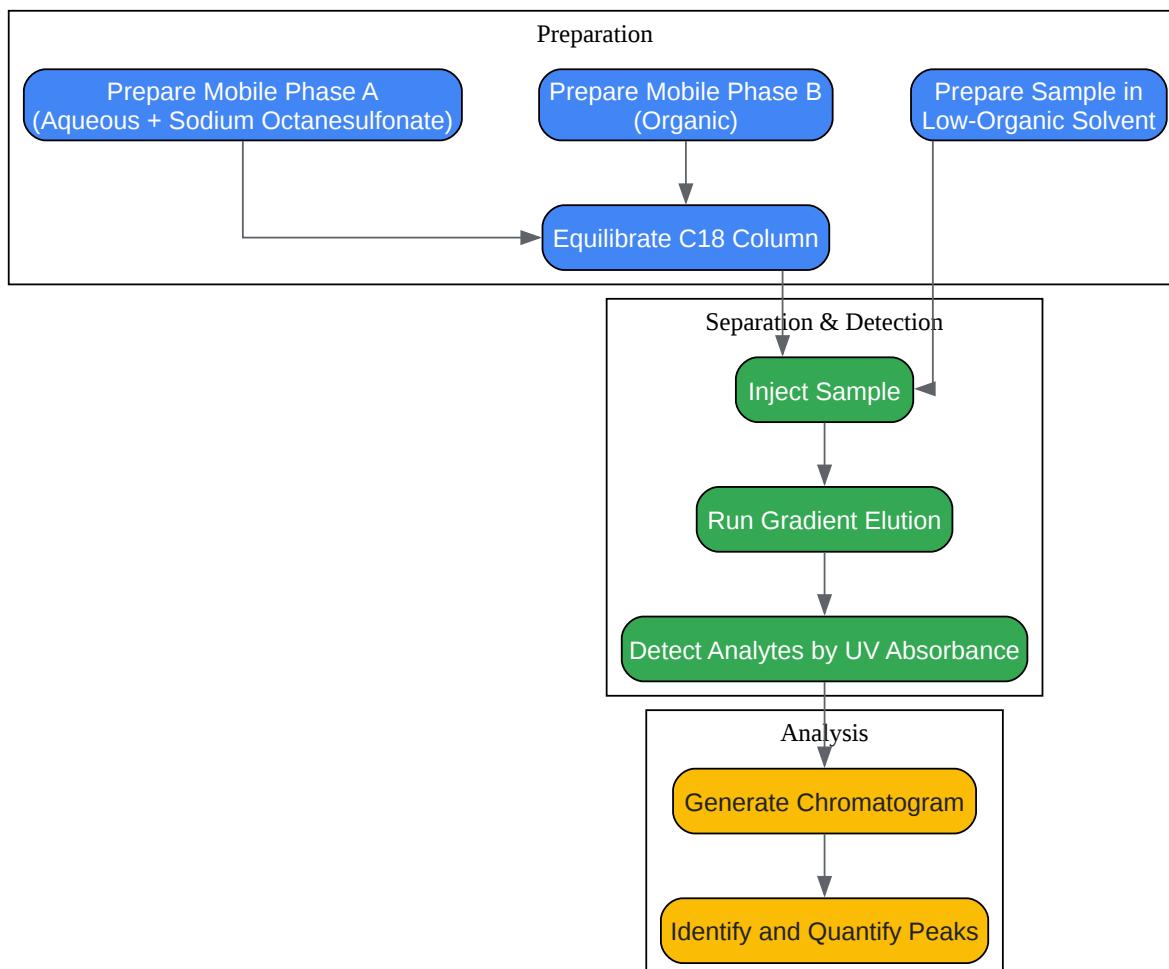
Methodology: Conductometric Titration

- Preparation of Stock Solution: Prepare a concentrated stock solution of **sodium octanesulfonate** (e.g., 0.5 M) in deionized water.
- Initial Measurement: Place a known volume of deionized water in a beaker with a calibrated conductivity probe and a magnetic stirrer. Record the initial conductivity.
- Titration: Gradually add small, precise aliquots of the **sodium octanesulfonate** stock solution to the deionized water.
- Data Recording: After each addition, allow the solution to equilibrate and record the conductivity.
- Data Analysis: Plot the measured conductivity as a function of the **sodium octanesulfonate** concentration. The plot will typically show two linear regions with different slopes. The point

of intersection of these two lines corresponds to the CMC.

[Click to download full resolution via product page](#)

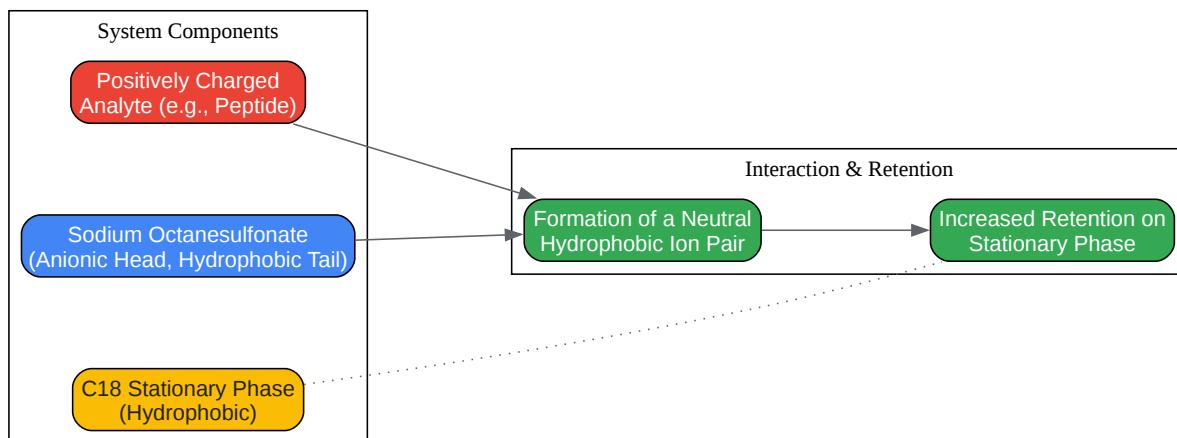
Workflow for CMC determination by conductometry.


Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC) for Peptide and Protein Analysis

Sodium octanesulfonate is frequently used as an ion-pairing reagent in RP-HPLC to enhance the retention and separation of charged analytes like peptides and proteins.[13] It forms a neutral ion pair with positively charged groups on the analytes, increasing their hydrophobicity and interaction with the non-polar stationary phase.[13]

Methodology: Separation of a Peptide Mixture

- Mobile Phase Preparation:
 - Mobile Phase A (Aqueous): Prepare a solution of 0.1% (v/v) trifluoroacetic acid (TFA) in HPLC-grade water. Add **sodium octanesulfonate** to a final concentration of 5-10 mM. Filter and degas the solution.
 - Mobile Phase B (Organic): Prepare a solution of 0.1% (v/v) TFA in HPLC-grade acetonitrile. Filter and degas the solution.
- Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.
- Instrumentation: A standard HPLC system with a gradient pump, autosampler, column oven, and UV detector.
- Chromatographic Conditions:
 - Flow Rate: 1.0 mL/min
 - Column Temperature: 30-40 °C
 - Detection Wavelength: 214 nm or 280 nm for peptides and proteins.
 - Injection Volume: 10-20 µL


- Gradient Program:
 - 0-5 min: 5% B
 - 5-35 min: 5-60% B (linear gradient)
 - 35-40 min: 60-95% B (wash)
 - 40-45 min: 95% B (hold)
 - 45-46 min: 95-5% B (return to initial)
 - 46-55 min: 5% B (equilibration)
- Sample Preparation: Dissolve the peptide or protein sample in Mobile Phase A or a compatible low-organic solvent.

[Click to download full resolution via product page](#)

Experimental workflow for IP-RP-HPLC.

Mechanism of Action in IP-RP-HPLC

In the absence of an ion-pairing agent, basic and cationic analytes may exhibit poor retention and peak shape on a reversed-phase column. **Sodium octanesulfonate**, with its anionic sulfonate head and hydrophobic octyl tail, dynamically modifies the separation system.

[Click to download full resolution via product page](#)

Logical relationship of ion-pair chromatography.

Conclusion

Sodium octanesulfonate is a valuable tool for researchers, particularly in the field of analytical chemistry and drug development. Its well-defined physical and chemical properties, coupled with its efficacy as an ion-pairing agent, make it a reliable component in robust analytical methods for the separation and analysis of peptides, proteins, and other charged molecules. Understanding its properties and the principles of its application, as detailed in this guide, is crucial for successful method development and achieving high-quality, reproducible results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Thermodynamics of micellization - Wikipedia [en.wikipedia.org]
- 2. scielo.br [scielo.br]
- 3. Separation of Sodium 1-octanesulfonate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. researchgate.net [researchgate.net]
- 5. HPLC Method for Protein Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 6. ijert.org [ijert.org]
- 7. Hplc method development for proteins and polypeptides ijsit 2.4.2 | PDF [slideshare.net]
- 8. Structure-based modeling of critical micelle concentration (CMC) of anionic surfactants in brine using intelligent methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of Critical Micelle Concentration of Ionic and Non-Ionic Surfactants by Streaming Potential Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- To cite this document: BenchChem. [physical and chemical properties of sodium octanesulfonate for research]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b105315#physical-and-chemical-properties-of-sodium-octanesulfonate-for-research>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com